molecular formula C14H15N5O3S3 B2964071 N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide CAS No. 2097927-24-5

N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2964071
CAS No.: 2097927-24-5
M. Wt: 397.49
InChI Key: OQWGSCQXXHMFHQ-UHFFFAOYSA-N
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Description

N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5O3S3 and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research shows that pyrazole-acetamide derivatives, which are closely related to the chemical structure of interest, have been used in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes have been found to exhibit significant antioxidant activities. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Synthesis and Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , have been synthesized and evaluated for their potential as glutaminase inhibitors. This study provides insight into the structure-activity relationship of these compounds, highlighting opportunities for enhancing their aqueous solubility and therapeutic potential (Shukla et al., 2012).

Antimicrobial Applications

Novel heterocyclic compounds incorporating a sulfamoyl moiety, similar to the core structure of the compound, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate promising results as antibacterial and antifungal agents, showcasing the compound's potential in antimicrobial applications (Darwish et al., 2014).

Celecoxib Derivatives and Multiple Biological Activities

Celecoxib derivatives, which include similar pyrazole and sulfonamide moieties, have been synthesized and characterized. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This research underscores the versatile biological activities of compounds with similar structural features (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

Studies involving sulfonamide derivatives with a pyrazole base, similar to the compound of interest, have shown inhibitory effects on human erythrocyte carbonic anhydrase isozymes. These findings indicate potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Büyükkıdan et al., 2017).

Anticancer Properties

Several sulfonamide derivatives, including those with pyrazole and thiadiazole moieties, have been synthesized and screened for their anticancer activities. The research suggests that these compounds, due to their structural features, can be potent against various cancer cell lines, underscoring their potential in anticancer drug development (Ghorab et al., 2015).

Properties

IUPAC Name

N-[5-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S3/c1-10(20)18-14-15-8-13(24-14)25(21,22)17-7-12(11-3-6-23-9-11)19-5-2-4-16-19/h2-6,8-9,12,17H,7H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGSCQXXHMFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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